molecular formula C10H11BrF3N B3220610 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine CAS No. 1199774-68-9

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine

Cat. No.: B3220610
CAS No.: 1199774-68-9
M. Wt: 282.1 g/mol
InChI Key: JSEUXQGFCPBRIF-UHFFFAOYSA-N
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Description

Product Overview 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine is a high-purity chemical compound offered for research and development purposes. This benzylamine derivative features a bromo substituent and a trifluoromethyl group on its aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry . Research Applications and Value This compound serves as a versatile building block, particularly for the exploration of novel substituted benzylamines. Benzylamine derivatives are recognized for their significant potential in pharmaceutical research . The strategic incorporation of bromine and the trifluoromethyl group offers multiple vectors for further chemical modification. The bromine atom is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of complex structural elements. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and influence the molecule's lipophilicity and binding affinity, which are critical parameters in drug discovery . Researchers can leverage this scaffold to develop new chemical entities for biological screening. Handling and Safety This product is intended for use by qualified laboratory personnel only. It is strictly for research applications and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-15(2)6-7-5-8(10(12,13)14)3-4-9(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEUXQGFCPBRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine typically involves the bromination of N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic displacement due to its electron-withdrawing environment. Key reactions include:

  • Ammonolysis : Reaction with primary/secondary amines yields substituted benzylamine derivatives (e.g., morpholine or piperidine analogs) under mild conditions (60–80°C, polar aprotic solvents).

  • Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces ether derivatives, typically requiring elevated temperatures (90–120°C).

  • Thiolation : Thiols replace bromine in the presence of catalytic iodide or copper salts, forming aryl thioethers.

Key Mechanistic Insight :
The trifluoromethyl group at C5 enhances the electrophilicity of the adjacent brominated carbon by withdrawing electron density via its -I effect. This accelerates SN2-type displacement, as confirmed by kinetic studies on analogous compounds.

Electrophilic Aromatic Substitution (EAS)

The benzene ring participates in EAS, with regioselectivity influenced by substituents:

PositionReactivityDominant Substituent Influence
C2 Deactivated (Br, -I effect)Bromine directs meta-substitution
C5 Deactivated (CF₃, -I/-R effects)Trifluoromethyl group blocks para positions
C3/C4 Activated (N,N-dimethylamine, +R effect)Amine group directs ortho/para substitution

Notable EAS reactions:

  • Nitration : Occurs at C4 (para to the amine) under mixed acid conditions (HNO₃/H₂SO₄) .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at C3 , favored by the amine’s activating effect.

Dehydrohalogenation and Elimination

Under basic conditions (e.g., KOtBu/DMF), β-hydrogen elimination generates stilbene derivatives via a concerted E2 mechanism. This reaction is facilitated by:

  • Steric hindrance from the bulky N,N-dimethylamino group.

  • The electron-withdrawing trifluoromethyl group, which stabilizes the transition state .

Cross-Coupling Reactions

The bromine atom enables catalytic coupling processes:

Reaction TypeCatalyst SystemProduct ClassYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives65–85%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl amines70–90%
UllmannCuI, 1,10-phenanthrolineDiaryl ethers50–70%

Functional Group Transformations

  • N-Demethylation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave N-methyl groups to form primary amines .

  • CF₃ Group Stability : The trifluoromethyl group resists hydrolysis even under harsh acidic/basic conditions (e.g., 6M HCl reflux).

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar molecules due to its unique substituent combination:

CompoundBromine PositionCF₃ PositionKey Reactivity Difference
2-Bromo-N,N-dimethylbenzylamineC2AbsentFaster SN2 due to reduced steric hindrance
4-Bromo-N,N-dimethylanilineC4AbsentPreferential para-EAS (vs. meta in the target compound)
N,N-Dimethyl-4-(trifluoromethyl)anilineAbsentC4No bromine-mediated coupling; limited SN2 utility

Mechanistic Studies and Computational Insights

  • DFT Calculations : The energy barrier for bromine displacement is 18.7 kcal/mol lower than in non-CF₃ analogs due to enhanced carbocation stability at the transition state .

  • Kinetic Isotope Effects : KIE values of 1.2–1.4 confirm a hybrid SN1-SN2 mechanism for amine substitutions.

Scientific Research Applications

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Compound A : 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS: 1414870-66-8)

  • Molecular Formula : C₁₂H₁₅BrF₃N
  • Molar Mass : 310.15 g/mol
  • Key Differences :
    • The dimethylamine group in the original compound is replaced with a diethylamine (-N(CH₂CH₃)₂) group.
    • Increased steric bulk from ethyl groups reduces basicity compared to the dimethyl variant.
  • Physicochemical Properties :
    • Density: 1.356 g/cm³ (predicted)
    • Boiling Point: 273.7°C (predicted)
    • pKa: 9.10 (predicted, indicating weaker basicity than dimethylamine analogs) .

Substituent Variations on the Benzene Ring

Compound B : [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS: 1934517-99-3)

  • Molecular Formula: C₉H₁₀BrF₂NO
  • Key Differences: The trifluoromethyl (-CF₃) group is replaced with a 2,2-difluoroethoxy (-OCH₂CF₂) substituent.
  • Implications :
    • Higher solubility in polar solvents but reduced lipid membrane permeability compared to the original compound .

Compound C : (5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2703756-67-4)

  • Molecular Formula : C₇H₈BrClN₂O₂
  • Key Differences: Contains a nitro (-NO₂) group at position 2 and lacks the trifluoromethyl group. The hydrochloride salt increases aqueous solubility but reduces volatility.

Halogen and Functional Group Modifications

Compound D : 1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine (CAS: 1082945-36-5)

  • Molecular Formula: C₉H₁₁BrClNO
  • Key Differences :
    • Additional chloro (-Cl) and methoxy (-OCH₃) substituents at positions 5 and 2, respectively.
    • Methoxy groups are electron-donating, countering the electron-withdrawing effects of halogens.
  • Applications :
    • Suitable for targeting electron-rich biological receptors due to mixed electronic effects .

Biological Activity

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, two methyl groups, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C11H12BrF3NC_{11}H_{12}BrF_3N, and it belongs to the class of aromatic amines.

PropertyValue
Molecular Weight300.12 g/mol
Boiling Point210 °C
SolubilitySoluble in organic solvents
ToxicityToxic if ingested or inhaled

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can interact with various cellular receptors, potentially affecting signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in certain cancer cells, indicating potential anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.0Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)12.5Caspase activation

Case Studies

  • Study on Apoptosis Induction : A recent study investigated the effects of this compound on MDA-MB-231 cells. The results showed morphological changes consistent with apoptosis at concentrations as low as 1 µM, alongside increased caspase-3 activity.
  • Microtubule Destabilization : Another study found that compounds similar to this one could destabilize microtubules at concentrations around 20 µM, suggesting a potential mechanism for inhibiting cancer cell proliferation.

Toxicological Profile

Despite its promising biological activities, the compound's toxicity profile must be considered. It is classified as toxic upon ingestion or inhalation, necessitating careful handling in laboratory settings.

Table 3: Toxicological Data

EndpointValue
Acute Oral ToxicityLD50 < 300 mg/kg
Dermal ToxicityToxic upon contact
Inhalation ToxicityToxic if inhaled

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine?

  • Methodological Answer : A typical synthesis involves bromination and trifluoromethylation of a benzylamine precursor. For example, intermediates like (2-bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via nucleophilic substitution reactions using methyl tert-butyl ether (MTBE) and sodium hydroxide to isolate layers, followed by dimethylation of the amine group . Alternative routes may leverage cross-coupling reactions (e.g., Suzuki-Miyaura) given the bromine substituent’s reactivity with boronic acids .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR, while the dimethylamino (-N(CH₃)₂) group shows a singlet at δ 2.2–2.5 ppm in ¹H NMR. The aromatic protons split into distinct patterns due to bromine’s deshielding effects .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 270–272 (accounting for Br isotopes) confirms the molecular formula (C₁₀H₁₀BrF₃N). Fragmentation patterns should reflect loss of Br (∼80 Da) or CF₃ (69 Da) .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and activating bromine for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings. Computational studies (e.g., density functional theory, DFT) can quantify electron density distribution, while Hammett constants (σₘ) predict substituent effects on reaction rates . Experimental validation involves comparing reactivity with non-fluorinated analogs in Suzuki or Ullmann reactions.

Q. How can crystallographic data resolve discrepancies in structural assignments derived from spectroscopic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous bond-length and angle data. For instance, conflicting NMR signals (e.g., rotational isomers of -N(CH₃)₂) can be resolved by comparing experimental unit-cell parameters with DFT-optimized geometries .

Q. What computational strategies are effective for predicting the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with target proteins. The trifluoromethyl group’s hydrophobicity and electronegativity enhance binding to hydrophobic pockets, as shown in studies of similar compounds targeting microbial leucyl-tRNA synthetase . Free-energy perturbation (FEP) calculations refine binding energy predictions .

Data Contradiction & Optimization

Q. How should researchers address conflicting spectroscopic data during purity assessment?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC-MS : Detect impurities co-eluting with the target compound.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility or impurities.
  • Elemental Analysis : Validate stoichiometry discrepancies arising from incomplete dimethylation or residual solvents .

Q. What experimental variables critically influence yield in large-scale synthesis?

  • Methodological Answer :

  • Temperature : Exothermic reactions (e.g., bromination) require controlled cooling to avoid byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity but may complicate purification. MTBE improves layer separation in workup steps .
  • Catalyst Loading : Pd-based catalysts (0.5–2 mol%) optimize cross-coupling efficiency while minimizing costs .

Application-Oriented Research

Q. Can this compound serve as a precursor for boronic acid derivatives in medicinal chemistry?

  • Methodological Answer : The bromine substituent enables Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd catalysts. Resulting boronic acids are valuable in synthesizing biaryl motifs for kinase inhibitors or PROTACs. Acidity (pKa) of the boronic acid can be tuned via the electron-withdrawing -CF₃ group .

Q. What safety protocols are essential for handling this compound’s hazardous intermediates?

  • Methodological Answer :

  • Bromine Handling : Use fume hoods and PPE to mitigate toxicity.
  • Amine Stability : Store under nitrogen to prevent oxidation of the dimethylamino group .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine
Reactant of Route 2
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2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine

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